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Core Summary
OptoBI-1 is a synthetic, photoswitchable organic molecule that functions as a potent and

selective agonist for specific members of the Transient Receptor Potential Canonical (TRPC)

family of ion channels.[1] Developed as a photopharmacological tool, OptoBI-1 allows for

precise spatiotemporal control of cellular signaling pathways governed by these channels.[2][3]

Its mechanism of action is centered on its ability to undergo conformational changes in

response to specific wavelengths of light, enabling reversible activation of TRPC3, TRPC6, and

TRPC7 channels. This light-dependent activation triggers cation influx, primarily Ca2+, which in

turn modulates a range of downstream cellular processes, including neuronal firing and nuclear

factor of activated T-cells (NFAT) signaling.

Photochemical Properties and Mechanism of Action
OptoBI-1's functionality is rooted in its azobenzene moiety, which allows for photoisomerization

between two distinct conformations: a thermally stable trans-isomer and a metastable cis-

isomer. In its inactive state in the dark, OptoBI-1 predominantly exists in the trans

conformation. Upon exposure to ultraviolet (UV) light at a wavelength of 365 nm, it rapidly

converts to the cis-isomer. This cis conformation is the biologically active form, which

allosterically modulates and activates TRPC3, TRPC6, and TRPC7 channels.
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The activation of these non-selective cation channels leads to an influx of cations, including

Na+ and Ca2+, down their electrochemical gradients. The subsequent increase in intracellular

Ca2+ concentration is a key event that initiates a cascade of downstream signaling events.

Reversion to the inactive trans-isomer can be achieved in two ways: either by illumination with

blue light at 430 nm or through spontaneous thermal relaxation in the dark, which occurs over a

period of approximately 50 minutes. This reversible control allows for precise on-and-off

switching of TRPC channel activity. Notably, OptoBI-1 has been shown to have no effect on

TRPC4 or TRPC5 channels, highlighting its selectivity within the TRPC family.

Quantitative Data
The following table summarizes the key quantitative parameters associated with the activity of

OptoBI-1.

Parameter Value Channel Notes

EC50 (cis-form) ~0.1 µM TRPC3

The half-maximal

effective concentration

for the active cis-

isomer.

Activating Wavelength 365 nm TRPC3/6/7

Wavelength to induce

the active cis-

conformation.

Deactivating

Wavelength
430 nm TRPC3/6/7

Wavelength to revert

to the inactive trans-

conformation.

Thermal Relaxation

Time
~50 minutes N/A

Time for the cis-

isomer to revert to the

trans-isomer in the

dark.

Signaling Pathways
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The activation of TRPC channels by OptoBI-1 initiates signaling cascades that can influence

various cellular functions. One well-documented pathway is the modulation of neuronal activity.

In hippocampal neurons, the activation of TRPC3 by cis-OptoBI-1 leads to an inhibition of

neuronal firing. The precise mechanism is thought to involve local Ca2+ signaling that may lead

to the activation of K+ conductances.

Another significant pathway influenced by OptoBI-1 is the Ca2+/calcineurin/NFAT signaling

cascade. In mast cells engineered to express TRPC6, photoactivation of OptoBI-1 leads to

Ca2+ influx, which in turn activates the phosphatase calcineurin. Calcineurin then

dephosphorylates NFAT, leading to its nuclear translocation and the subsequent regulation of

gene expression.
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Caption: Signaling pathway of OptoBI-1 activation and downstream effects.

Experimental Protocols
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Calcium Imaging Protocol
This protocol describes how to measure changes in intracellular calcium concentration in

response to OptoBI-1 photoactivation.

Cell Preparation: Culture cells (e.g., HEK293 cells expressing YFP-TRPC3) on glass-bottom

dishes suitable for fluorescence microscopy.

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or a genetically

encoded sensor like R-GECO) according to the manufacturer's instructions.

OptoBI-1 Application: Incubate the cells with OptoBI-1 (e.g., 10 µM) in a suitable buffer in

the dark.

Microscopy Setup: Place the dish on an inverted fluorescence microscope equipped with an

excitation light source for the calcium indicator and separate light sources for 365 nm and

430 nm illumination.

Baseline Measurement: Record the baseline fluorescence of the calcium indicator for a few

minutes in the dark.

Photoactivation: Expose the cells to 365 nm light for a defined period (e.g., 10 seconds) to

isomerize OptoBI-1 to its cis form.

Data Acquisition: Continuously record the fluorescence of the calcium indicator to measure

the increase in intracellular Ca2+.

Deactivation: Expose the cells to 430 nm light (e.g., for 30 seconds) to revert OptoBI-1 to its

trans form and observe the return of fluorescence to baseline.

Electrophysiology Protocol (Whole-Cell Patch-Clamp)
This protocol outlines the steps for measuring ion channel currents in response to OptoBI-1.

Cell Preparation: Use cells expressing the TRPC channel of interest (e.g., TRPC6 in RBL-

2H3 mast cells).

Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a selected cell.
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Solution Application: Perfuse the cell with an extracellular solution containing OptoBI-1 in its

inactive trans form.

Voltage Protocol: Apply a voltage ramp or step protocol to measure baseline currents.

Photoactivation: While recording, illuminate the cell with 365 nm light to activate OptoBI-1.

Current Measurement: Record the resulting inward and outward currents, which represent

the activity of the TRPC channels.

Deactivation: Switch the illumination to 430 nm to deactivate the channels and allow the

current to return to baseline.
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Caption: A typical experimental workflow for using OptoBI-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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